molecular formula C8H12N2O B582035 3-(2-Aminopyridin-3-yl)propan-1-ol CAS No. 89226-78-8

3-(2-Aminopyridin-3-yl)propan-1-ol

Cat. No. B582035
CAS RN: 89226-78-8
M. Wt: 152.197
InChI Key: RCBLWTYTSGRYGX-UHFFFAOYSA-N
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Description

3-(2-Aminopyridin-3-yl)propan-1-ol, also known as 2-Aminopyridine-3-ol (2AP), is a heterocyclic organic compound that is commonly used in the synthesis of organic compounds. It is a colorless solid that is soluble in water and is found in many organic solvents. 2AP is a key component in a variety of organic synthesis reactions, including those involving the synthesis of pharmaceuticals, polymers, and other organic materials. In addition, 2AP is used in the study of chemical reactions, such as in the field of kinetics and thermodynamics.

Scientific Research Applications

Chemical Modification for Safety

Research into the chemical modification of compounds related to 3-(2-Aminopyridin-3-yl)propan-1-ol, such as 3-methoxy-2-aminopyridine derivatives, has shown that structural adjustments can significantly reduce the potential for mutagenicity and time-dependent drug-drug interactions. These modifications aim to either decrease the electron density of the aminopyridine ring or block the reactive site following metabolic oxidation, thus mitigating safety risks associated with the original compounds (Palmer et al., 2012).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

The structure of compounds like 3-(2-Aminopyridin-3-yl)propan-1-ol has been explored in the context of cardioselectivity for beta-adrenoceptor blocking agents. Research in this area has synthesized various derivatives to compare their affinity for beta-1 and beta-2 adrenoceptors against known beta-blockers. Findings from these studies have contributed to understanding the structural factors influencing cardioselectivity, which is crucial for developing safer cardiovascular drugs (Rzeszotarski et al., 1979).

Corrosion Inhibition

Compounds structurally related to 3-(2-Aminopyridin-3-yl)propan-1-ol have been investigated for their potential as corrosion inhibitors. For instance, tertiary amines synthesized from 1,3-di-amino-propan-2-ol demonstrated significant inhibitory effects on carbon steel corrosion, showcasing the utility of such compounds in industrial applications to enhance material longevity (Gao et al., 2007).

Catalytic and Synthetic Applications

The synthesis and investigation of compounds with a structural basis in 3-(2-Aminopyridin-3-yl)propan-1-ol have shown promising applications in catalysis and synthetic chemistry. For example, the preparation of 1,3-bis(5-nitraminotetrazol-1-yl) propan-2-ol from related compounds underlines the potential for creating nitrogen-rich materials with significance in various chemical processes (Klapötke et al., 2017).

Fluorescent Markers from Industrial Waste

Innovative research has led to the development of fluorescent markers using compounds derived from 3-(2-Aminopyridin-3-yl)propan-1-ol and industrial waste products like cardanol and glycerol. These markers, due to their low acute toxicity, have potential applications in biodiesel quality monitoring, highlighting an eco-friendly approach to industrial chemistry (Pelizaro et al., 2019).

properties

IUPAC Name

3-(2-aminopyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBLWTYTSGRYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673595
Record name 3-(2-Aminopyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminopyridin-3-yl)propan-1-ol

CAS RN

89226-78-8
Record name 3-(2-Aminopyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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